4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Applications De Recherche Scientifique
Anticancer Applications
Triazole compounds have been found to exhibit anticancer properties . They can interact with a variety of enzymes and receptors in the biological system, which can inhibit the growth of cancer cells .
Antimicrobial Applications
Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They have been found to be effective against a wide class of Gram-positive and Gram-negative bacteria .
Analgesic and Anti-inflammatory Applications
Triazole compounds have been found to have analgesic and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation .
Antioxidant Applications
Triazole compounds have been found to have antioxidant properties . Antioxidants are important compounds which reduce or eliminate free radicals and thus protect cells against oxidative injury .
Antiviral Applications
Triazole compounds have been found to have antiviral properties . This makes them potentially useful in the treatment of viral infections .
Enzyme Inhibitor Applications
Triazole compounds have been found to act as enzyme inhibitors . They have been found to inhibit the activity of various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Antitubercular Applications
Triazole compounds have been found to have antitubercular properties . This makes them potentially useful in the treatment of tuberculosis .
Antidepressant Applications
Some commercially available triazole-containing drugs have been found to have antidepressant properties . This suggests that “4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide” could potentially have similar applications .
Mécanisme D'action
Target of Action
The compound, 4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This scaffold is known to interact with a variety of targets, including enzymes such as carbonic anhydrase and cholinesterase . These enzymes play crucial roles in various physiological processes, including regulation of pH and neurotransmission, respectively .
Mode of Action
Based on its structural similarity to other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, it is likely that it interacts with its target enzymes by forming hydrogen bonds . This interaction could potentially inhibit the activity of these enzymes, leading to changes in the physiological processes they regulate .
Biochemical Pathways
The inhibition of enzymes like carbonic anhydrase and cholinesterase can affect multiple biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt the balance of carbon dioxide and bicarbonate in the body, affecting processes like respiration and pH regulation . Similarly, inhibition of cholinesterase can increase the concentration of acetylcholine, a neurotransmitter, leading to overstimulation of muscles and glands .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies can provide insights into the potential ADME properties of this compound, which can impact its bioavailability and therapeutic efficacy .
Result of Action
The result of the compound’s action would depend on the specific physiological processes affected by the inhibition of its target enzymes. For example, if it inhibits carbonic anhydrase, it could potentially lead to respiratory or metabolic acidosis . If it inhibits cholinesterase, it could cause symptoms of cholinergic excess, such as muscle weakness, bradycardia, and increased salivation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its ability to interact with its target enzymes . Additionally, factors like temperature and the presence of other molecules can affect the stability and efficacy of the compound .
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-15-14-17(8-9-18(15)29-2)31(27,28)22-12-13-30-20-11-10-19-23-24-21(26(19)25-20)16-6-4-3-5-7-16/h3-11,14,22H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTMKEREZZHCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.